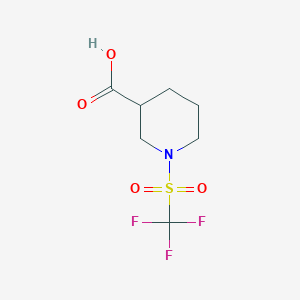

1-(Trifluoromethylsulfonyl)piperidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Trifluoromethylsulfonyl)piperidine-3-carboxylic acid is an organic compound with the molecular formula C6H10F3NO2S. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a trifluoromethylsulfonyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Trifluoromethylsulfonyl)piperidine-3-carboxylic acid typically involves the introduction of the trifluoromethylsulfonyl group into the piperidine ring. One common method is the reaction of piperidine with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of advanced purification techniques, such as chromatography, ensures the production of high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Trifluoromethylsulfonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of piperidine derivatives with different functional groups.

Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include various piperidine derivatives with modified functional groups. These derivatives can have different chemical and physical properties, making them useful for specific applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antioxidant and Anti-inflammatory Properties

Research has indicated that derivatives of piperidine-3-carboxylic acid, including those with trifluoromethyl groups, exhibit significant antioxidant activities. For instance, compounds synthesized from piperidine-3-carboxylic acid have shown potential as multi-targeting agents against Alzheimer's disease by acting as lipid peroxidation inhibitors and reducing oxidative stress . The incorporation of the trifluoromethyl group enhances the lipophilicity and bioavailability of these compounds, making them suitable candidates for drug development.

Neuroprotective Effects

The neuroprotective properties of piperidine derivatives have been studied extensively. Compounds derived from 1-(trifluoromethylsulfonyl)piperidine-3-carboxylic acid have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer's disease. The inhibition potential is significant, with some derivatives showing IC50 values as low as 47 μM .

Synthetic Methodologies

Trifluoromethylation Reactions

this compound serves as a valuable intermediate in the synthesis of trifluoromethylated compounds. The trifluoromethyl group is known to enhance the pharmacological properties of organic molecules. Sodium trifluoromethanesulfinate and trifluoromethanesulfonyl chloride are commonly used reagents in these reactions, allowing for the efficient introduction of CF3 groups into various substrates . This synthetic versatility is crucial for developing new therapeutic agents.

Synthesis of Heterocyclic Compounds

The compound is also utilized in synthesizing novel heterocyclic amino acids, which are increasingly important in drug discovery. For example, researchers have synthesized N-Boc-protected derivatives that can serve as building blocks for more complex structures . The ability to modify the piperidine ring opens avenues for creating diverse chemical entities with potential biological activity.

Case Studies

Wirkmechanismus

The mechanism of action of 1-(Trifluoromethylsulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other piperidine derivatives with different substituents, such as:

- 1-(Trifluoromethylsulfonyl)piperidine

- 1-(Trifluoromethylsulfonyl)pyrrolidine

- 1-(Trifluoromethylsulfonyl)morpholine .

Uniqueness

1-(Trifluoromethylsulfonyl)piperidine-3-carboxylic acid is unique due to the presence of both the trifluoromethylsulfonyl group and the carboxylic acid group. This combination imparts distinct chemical properties, such as increased acidity and enhanced reactivity, making it valuable for specific applications in research and industry .

Biologische Aktivität

1-(Trifluoromethylsulfonyl)piperidine-3-carboxylic acid is an organic compound characterized by its unique trifluoromethylsulfonyl group attached to a piperidine ring. This compound has garnered attention due to its potential biological activities, primarily in enzyme inhibition and receptor binding, which are essential for various therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C6H10F3NO2S

- IUPAC Name : this compound

- Molecular Weight : 215.22 g/mol

The presence of the trifluoromethylsulfonyl group significantly influences the compound's reactivity and biological interactions, enhancing its binding affinity to target enzymes and receptors.

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. The trifluoromethylsulfonyl moiety is known to enhance the compound's ability to interact with various enzymes, leading to significant inhibitory effects. Research indicates that compounds with similar structures have shown promise in inhibiting serine proteases and other critical enzymes involved in disease pathways .

Receptor Binding

The compound also exhibits potential as a ligand for various receptors. Preliminary studies suggest that it may interact with neurotransmitter receptors, which could be beneficial in developing treatments for neurological disorders. The binding affinity and selectivity of the compound towards these receptors are subjects of ongoing research .

Case Study 1: TRPV1 Receptor Modulation

A study focused on the modulation of the TRPV1 receptor demonstrated that derivatives of piperidine, including those with trifluoromethyl substitutions, could effectively inhibit receptor activity. This modulation is crucial for developing analgesics targeting pain pathways mediated by TRPV1 .

Case Study 2: Anticancer Activity

In vivo studies involving various piperidine derivatives have shown that compounds similar to this compound can induce apoptosis in cancer cells. For instance, compounds tested in SCID mice exhibited significant antitumor activity by activating apoptotic pathways through caspase-3 and PARP cleavage .

The mechanism through which this compound exerts its biological effects involves:

- Enhanced Binding Affinity : The trifluoromethylsulfonyl group increases lipophilicity and electrophilicity, facilitating stronger interactions with target proteins.

- Altered Pharmacokinetics : The unique structure may lead to improved absorption and distribution characteristics compared to non-fluorinated analogs.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(Trifluoromethylsulfonyl)piperidine | Trifluoromethylsulfonyl group | Enzyme inhibition, receptor binding |

| 1-(Trifluoromethylsulfonyl)pyrrolidine | Similar trifluoromethyl group | Potential anti-inflammatory properties |

| 1-(Trifluoromethylsulfonyl)morpholine | Morpholine ring structure | Antimicrobial activity |

This table illustrates how the unique trifluoromethylsulfonyl group contributes to the biological activities of various piperidine derivatives.

Eigenschaften

IUPAC Name |

1-(trifluoromethylsulfonyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO4S/c8-7(9,10)16(14,15)11-3-1-2-5(4-11)6(12)13/h5H,1-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUWOGHLUXGPQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.